Styrene oxide

Catalog No.
S578927
CAS No.
96-09-3
M.F
C8H8O
C6H5CHCH2O
C8H8O
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Styrene oxide

CAS Number

96-09-3

Product Name

Styrene oxide

IUPAC Name

2-phenyloxirane

Molecular Formula

C8H8O
C6H5CHCH2O
C8H8O

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2

InChI Key

AWMVMTVKBNGEAK-UHFFFAOYSA-N

SMILES

C1C(O1)C2=CC=CC=C2

solubility

less than 1 mg/mL at 67.1° F (NTP, 1992)
0.02 M
Completely soluble in acetone, benzene, carbon tetrachloride, ethyl ether, heptane, methanol
0.3% wt in water
Solubility in water, g/100ml at 25 °C: 0.3 (poor)

Synonyms

2-Phenyloxirane; (Epoxyethyl)benzene; 1,2-Epoxy-1-phenylethane; Phenyloxirane; (Epoxyethyl)benzene; (±)-Phenylethylene Oxide; (±)-Phenyloxirane; (±)-Styrene Oxide; 1,2-Epoxyethylbenzene; 1-Phenyl-1,2-epoxyethane; 2-Phenyloxirane; Epoxystyrene; NSC 6

Canonical SMILES

C1C(O1)C2=CC=CC=C2

The exact mass of the compound Styrene oxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 67.1° f (ntp, 1992)0.02 mcompletely soluble in acetone, benzene, carbon tetrachloride, ethyl ether, heptane, methanol0.3% wt in watersolubility in water, g/100ml at 25 °c: 0.3 (poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7582. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Epoxy Compounds - Supplementary Records. It belongs to the ontological category of epoxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Mutagens, Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Styrene oxide (phenyloxirane) is a highly reactive, aromatic epoxide characterized by its three-membered oxirane ring directly conjugated to a phenyl group. As a liquid at room temperature with a boiling point of 194.1 °C, it serves as a critical electrophilic building block in the pharmaceutical and fine chemical industries. Its primary procurement value lies in its predictable ring-opening behavior, which is essential for synthesizing 2-phenylethanol derivatives, chiral intermediates, and active pharmaceutical ingredients (APIs) such as levamisole. Additionally, its low intrinsic viscosity (approximately 1.99 cP at 20 °C) and aromatic backbone make it an exceptionally effective reactive diluent for epoxy resins, bridging the gap between high-fluidity aliphatic diluents and high-thermal-stability aromatic modifiers [1].

Substituting styrene oxide with common aliphatic epoxides (like propylene oxide) or other aromatic diluents (like phenyl glycidyl ether) fundamentally alters reaction pathways and material properties. In organic synthesis, the phenyl group of styrene oxide stabilizes the adjacent benzylic carbocation during ring-opening, dictating a distinct regioselectivity profile that aliphatic analogs cannot replicate. This electronic effect is mandatory for the direct, high-yield synthesis of specific phenethyl alcohol and amino alcohol isomers. In materials science, while aliphatic glycidyl ethers may reduce epoxy viscosity, they often compromise the thermal and mechanical integrity of the cured resin. Conversely, bulkier aromatic diluents like phenyl glycidyl ether fail to achieve the same degree of viscosity reduction as styrene oxide, making the latter uniquely positioned for high-performance, low-viscosity structural formulations [1].

Regioselective Ring-Opening for API Precursor Synthesis

The electronic influence of the phenyl ring in styrene oxide dictates its ring-opening regioselectivity, which diverges sharply from aliphatic epoxides. In metal-organic framework catalyzed reactions (e.g., Hf-NU-1000 with sodium cyanoborohydride), styrene oxide undergoes nucleophilic attack to yield the anti-Markovnikov product (2-phenylethanol) with over 98% regioselectivity. Under identical catalytic conditions, propylene oxide undergoes Markovnikov ring-opening to form 2-propanol with 95% regioselectivity[1]. This distinct electronic stabilization is what makes styrene oxide an irreplaceable precursor for specific pharmaceutical intermediates.

Evidence DimensionRegioselectivity of catalytic ring-opening
Target Compound Data>98% anti-Markovnikov product (2-phenylethanol)
Comparator Or BaselinePropylene oxide (95% Markovnikov product)
Quantified DifferenceComplete reversal of regioselectivity (>98% anti-Markovnikov vs. 95% Markovnikov)
ConditionsHf-NU-1000 catalyzed reaction with sodium cyanoborohydride

Enables the direct, high-yield synthesis of specific phenethyl alcohol and amino alcohol isomers without the need for costly downstream isomer separation.

Superior Viscosity Reduction in Epoxy Resin Formulations

As a reactive diluent, styrene oxide provides a superior balance of viscosity reduction and structural compatibility compared to other aromatic glycidyl ethers. When added at 10 wt% to a standard high-viscosity epoxy resin at 303 K, styrene oxide reduces the formulation viscosity to 834.0 cP. In contrast, the addition of the same weight percentage of phenyl glycidyl ether (PGE) results in a significantly higher viscosity of 960.0 cP, and aliphatic glycidyl ether yields 985.0 cP [1]. This demonstrates that styrene oxide is more efficient at fluidizing epoxy systems than PGE, requiring less diluent to achieve target workability.

Evidence DimensionFormulation Viscosity (10 wt% addition to epoxy resin at 303 K)
Target Compound Data834.0 cP
Comparator Or BaselinePhenyl glycidyl ether (PGE) (960.0 cP)
Quantified Difference13.1% lower formulation viscosity compared to PGE
Conditions10 wt% reactive diluent added to epoxy resin, measured at 303 K

Allows formulators to achieve target resin flow and mold-filling properties using less reactive diluent, thereby preserving the mechanical strength of the final cured matrix.

Processability and Reactor Handling Safety

The physical properties of styrene oxide dramatically simplify industrial handling compared to lighter epoxide homologs. Styrene oxide is a stable liquid at room temperature with a boiling point of 194.1 °C and a vapor pressure of less than 1 mmHg at 20 °C [1]. In stark contrast, propylene oxide boils at 34 °C and requires specialized pressurized reactors and stringent vapor-containment infrastructure. The low volatility of styrene oxide allows it to be processed in standard glass-lined or stainless-steel liquid-phase reactors, significantly lowering capital equipment costs for scale-up.

Evidence DimensionBoiling point and vapor pressure
Target Compound DataBoiling point 194.1 °C; Vapor pressure < 1 mmHg at 20 °C
Comparator Or BaselinePropylene oxide (Boiling point 34 °C)
Quantified Difference160 °C higher boiling point; drastically lower volatility
ConditionsStandard atmospheric pressure (760 mmHg) and ambient temperature (20 °C)

Eliminates the need for costly pressurized reactor systems and specialized gas-handling infrastructure during large-scale chemical synthesis.

Synthesis of Active Pharmaceutical Ingredients (APIs)

Styrene oxide is the definitive starting material for the synthesis of levamisole and tetramisole (anthelmintic drugs), where its specific ring-opening chemistry is leveraged to build the core molecular architecture [1].

High-Performance Epoxy Resin Formulation

Used as a reactive diluent in structural epoxies, tooling resins, and neon transformer housings, where it provides superior viscosity reduction (down to 834 cP at 10 wt% loading) compared to phenyl glycidyl ether, without sacrificing the thermal stability provided by aromatic rings [2].

Production of Fragrance and Flavor Intermediates

Employed in the industrial synthesis of 2-phenylethanol ('oil of roses') and its ester derivatives via controlled hydrogenation or nucleophilic ring-opening, taking advantage of its predictable regioselectivity and low volatility during processing [3].

Physical Description

Styrene oxide is a clear colorless straw-colored liquid with a sweet pleasant odor. (NTP, 1992)
COLOURLESS-TO-PALE-YELLOW LIQUID.
Clear colorless straw-colored liquid with a sweet pleasant odor.

Color/Form

Colorless to pale straw-colored liquid

XLogP3

1.6

Boiling Point

381 °F at 760 mm Hg (NTP, 1992)
194.1 °C
194 °C
381°F

Flash Point

175 °F (NTP, 1992)
165 °F (74 °C) (Open cup)
76 °C c.c.
175°F

Vapor Density

4.14 (NTP, 1992) (Relative to Air)
4.30 (Air = 1)
Relative vapor density (air = 1): 4.30
4.14

Density

1.0523 at 61 °F (NTP, 1992)
1.0490 g/ cu cm at 25 °C
Relative density (water = 1): 1.05
1.0523

LogP

1.61 (LogP)
log Kow = 1.61
1.61

Odor

Sweet, pleasant

Melting Point

-35 °F (NTP, 1992)
-35.6 °C
-36.7 °C
-35°F

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H350: May cause cancer [Danger Carcinogenicity]

MeSH Pharmacological Classification

Mutagens

Mechanism of Action

The measurement of primary DNA damage caused by oxirane chemicals can be confounded by apoptotic-generated DNA autolysis. The apoptogenic potential of oxiranes requires knowledge of the relationship between the apoptotic threshold dose and cytotoxic dose for interpretation of DNA damage assays. This research determined the relationship between cytotoxic and apoptotic doses for seven simple oxiranes of varying structure. This relationship between cytotoxic and apoptotic thresholds was determined simultaneously in in vitro cell culture. L929 cells in log-phase growth were exposed to the oxiranes for 24 hr in 25 sq cm and then assayed fluorometrically in 96-well plates for Caspase 3. Viability was assessed using Trypan Blue exclusion and loss of Caspase 3 activity. Ranked apoptotic potency was: diepoxybutane (DEB)>styrene oxide (SO)>phenyl glycidyl ether (PGE)>epichlorhydrin (EPI)>glycidol (GLY)>epoxybutane (EB)>epoxycyclohexane (ECH). Relative cytotoxicity was significantly correlated (r(s)=0.86, p=0.02) with potencies: DEB>EPI>PGE>SO>GLY>EB>ECH. These structurally-diverse, simple oxiranes were all capable of inducing apoptosis at doses several-fold below their cytotoxic concentrations. Difunctionality and aromaticity were key predictors of potency for both. Caspase 3 activity was an accurate indicator of necrosis which correlated with Trypan Blue results.
Styrene oxide-DNA adducts have been found in several organs in mice and in cultured mammalian cells exposed to styrene oxide ... . A study of workers in a boat-making facility where styrene concentrations ranged from 1 to 235 mg/cu m (mean of 65.6 mg/cu m, or 13.3 ppm) found elevated levels of styrene oxide-DNA adducts in mononuclear cells ... . DNA adducts in rodents and humans appear to be similar. ... DNA and albumin adducts were found in the blood of plastics workers exposed to styrene oxide ... . Low levels of covalent binding of styrene oxide to DNA were observed in the stomachs of rats given styrene oxide orally ... .

Vapor Pressure

0.3 mm Hg at 68 °F (NTP, 1992)
0.30 mmHg
0.3 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C: 40
0.3 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

96-09-3

Associated Chemicals

Styrene glycol; 93-56-1

Wikipedia

Styrene oxide

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Mutagens, Flammable - 2nd degree

Methods of Manufacturing

... /Styrene oxide/ is produced commercially either by the chlorhydrin route or by epoxidation of styrene with peroxyacetic acid.
It is prepared either via the chlorohydrin route or catalytically with hydrogen peroxide.

General Manufacturing Information

Oxirane, 2-phenyl-: ACTIVE
Styrene oxide has been identified as an impurity in commercial samples of styrene chlorohydrin.
The commerial product is a racemic mixture of two optical isomers

Analytic Laboratory Methods

STYRENE OXIDE CAN BE DETERMINED VOLUMETRICALLY IN EPOXIDE-GLYCOL MIXT. IT HAS BEEN ANALYZED BY THIN-LAYER CHROMATOGRAPHY: AT MICROGRAM LEVEL, IN BIOLOGICAL MEDIA BY GAS CHROMATOGRAPHY WITH FLAME-IONIZATION DETECTION & THIN-LAYER CHROMATOGRAPHY OF THE PICRATE. IT HAS ALSO BEEN DETERMINED AT THE NANOMOLE LEVEL BY INDIRECT SPECTROPHOTOMETRY.
NIOSH P&CAM 303: Analyte: Styrene oxide; Matrix: Air; Procedure: Collection on Tennax-GC, elution with ethyl acetate, analysis by gas chromatography; Range: 0.039-3.35 mg/cu m in a 13 l air sample; Precision, 0.08.
Air samples containing styrene oxide are collected on sorbent & desorbed thermally; analysis is by gas chromatography/mass spectrometry; detection limit is 2 ng/cu m. Workplace air samples containing styrene oxide are collected on sorbent & extracted with ethyl acetate; analysis is by gas chromatography equipped with flame ionization detector; limit of detection is 0.2 ng in extract (0.1 ug/sample).
Drinking water samples are concentrated, extracted with ethanol & the extract allowed to react with 4-nitrothiophenol; analysis for styrene oxide is by high performance liquid chromatography equipped with UV detection; limit of detection is not given.
Titrimetric methods are generally used for the quantitative determination of epoxide groups. The method is based on the quick ring-opening reaction of the epoxide groups to form halohydrins when the epoxide is reacted with hydrohalides. When the direct titration method with hydrogen bromide in glacial acetic acid is used, maintenance of a constant HBr titer is difficult. A variant of this method involves generating hydrogen bromide from a quaternary ammonium salt (e.g., tetraethylammonium bromide) during the titration by the action of perchloric acid in glacial acetic acid. This very reliable method can also be used for functional epoxides. Peroxides do not interfere. Other methods include titration with hydrogen chloride in various solvents. /Epoxides/

Clinical Laboratory Methods

... Styrene and styrene oxide (SO) were directly measured in pentane extracts of blood from 35 reinforced plastics workers exposed to 4.7-97 ppm styrene. Using positive ion chemical ionization, styrene could be detected at levels greater than 2.5 ug/L blood and SO at levels greater than 0.05 ug/L blood. An alternative method for measurement of SO employed reaction with valine followed by derivatization with pentafluorophenyl isothiocyanate and analysis via negative ion chemical ionization GC-MS-MS (SO detection limit = 0.025 ug/L blood). The detection limits for SO by these two methods were 10-20-fold lower than gas chromatographic assays reported earlier, based upon either electron impact MS or flame ionization detection. Excellent agreement between the two SO methods was observed for standard calibration curves while moderate to good agreement was observed among selected reinforced plastics workers (n = 10). ...
The structural characterisation of adducts formed by the in vitro reaction of hemoglobin (Hb) with styrene oxide (SO), the most reactive metabolite of the industrial reagent styrene, was obtained by liquid chromatography/electrospray ionisation mass spectrometry (LC/ES-MS) analysis of modified tryptic peptides of human Hb chains. The reactive sites of human Hb towards SO were identified through characterization of alkylated tryptic peptides by matrix-assisted laser desorption/ionisation with tandem mass spectrometry (MALDI-MS/MS). A procedure was set up based on this characterization, allowing Hb modification to be assessed by monitoring SO/Hb adducts using HPLC with selected ion recording (SIR) mass spectrometry. By this methodology it was also possible to compare advantages and disadvantages of presently available strategies for the measurement of Hb adducts with SO. The results obtained could most plausibly lead to the optimization of molecular dosimetry of SO adducts, and the analytical procedure described herein could be applied to the biological monitoring of styrene exposure in the workplace.
Styrene oxide in mouse blood is extracted with dichloromethane; para-methylanisole is used as an internal standard; analysis is by gas chromatography equipped with flame ionization detection or by gas chromatography /mass spectrometry; limit of detection is 10 ng/ml.
Rat liver homogenates are reacted with nicotinamide then incubated; analysis is by fluorimetry; the limit of detection is 24-60 ng.
For more Clinical Laboratory Methods (Complete) data for STYRENE-7,8-OXIDE (6 total), please visit the HSDB record page.

Storage Conditions

... PRECAUTIONS SHOULD BE TAKEN TO PREVENT EXCESSIVE PRESSURE UNDER STORAGE OR REACTION CONDITIONS & TO RELIEVE SUCH PRESSURE SHOULD IT OCCUR.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Doses of 0.8 umol/egg styrene oxide (purity, 97%) dissolved in vegetable oil were injected into the air space of White-Leghorn "mittari" & SK 12 chicken eggs on day 3 of incubation. In addnl groups, 0.1 umol trichloropropylene oxide, an inhibitor of epoxide hydrolyase, was injected simultaneously with styrene oxide as a check on the effects of metabolism on embryotoxicity. Embryos were examined on day 14 of incubation. Styrene oxide treatment alone resulted in embryolethality & malformations; addition of trichloropropylene oxide to the styrene oxide treatment augmented these effects.

Dates

Last modified: 08-15-2023

Nearly perfect kinetic resolution of racemic o-nitrostyrene oxide by AuEH2, a microsomal epoxide hydrolase from Aspergillus usamii, with high enantio- and regio-selectivity

Die Hu, Bo-Chun Hu, Zheng Wen, Dong Zhang, You-Yi Liu, Jia Zang, Min-Chen Wu
PMID: 33316339   DOI: 10.1016/j.ijbiomac.2020.12.074

Abstract

Only a few known epoxide hydrolases (EHs) displayed activity towards o-nitrostyrene oxide (4a), presumably owing to the large steric hindrance caused by o-nitro substituent. Therefore, excavating EHs with high activity and enantio- and/or regio-selectivity towards racemic (rac-) 4a is essential but challenging. Here, AuEH2 from Aspergillus usamii was expressed in E. coli BL21(DE3). E. coli/Aueh2, an E. coli transformant expressing AuEH2, possessed EH activities of 16.2-184 U/g wet cell towards rac-styrene oxide (1a) and its derivatives (2a-13a), and the largest enantiomeric ratio of 96 towards rac-4a. The regioselectivity coefficients, β
and β
, of AuEH2 were determined to be 99.2% and 98.9%, suggesting that it regiopreferentially attacks the C
in the oxirane rings of (R)- and (S)-4a. Then, the nearly perfect kinetic resolution of 20 mM rac-4a in pure water was carried out using 20 mg/mL wet cells of E. coli/Aueh2 at 25 °C for 50 min, retaining (S)-4a with over 99% ee
and 48.9% yield
, while producing (R)-o-nitrophenyl-1,2-ethanediol (4b) with 95.3% ee
and 49.8% yield
. To elucidate the molecular mechanism of AuEH2 with high enantiopreference for (R)-4a, its crystal structure was solved by X-ray diffraction and the molecular docking of AuEH2 with (R)- or (S)-4a was simulated.


Worm-like micelles of triblock copolymer of ethylene oxide and styrene oxide characterised using light scattering and Taylor dispersion analysis

Zhengyuan Zhou, Vikesh Chhabria, Antony D'Emanuele, Robert T Forbes
PMID: 32791298   DOI: 10.1016/j.ijpharm.2020.119758

Abstract

A triblock ESE copolymer (E
S
E
, S = styrene oxide and E = ethylene oxide) was synthesised by sequential oxyanionic copolymerisation of styrene oxide followed by ethylene oxide. Light scattering studies demonstrated a shape transition from spherical micelles to worm-like micelles above a critical temperature of approximately 18 °C. Taylor dispersion analysis (TDA) also indicated a size growth when the temperature increased from 25 to 40 °C due to the formation of worm-like micelles. The hydrodynamic radii and diffusion coefficients obtained by these two techniques were in good agreement. The solubility of a hydrophobic drug, terfenadine, in dilute micellar solutions of the copolymer was increased at least 20-fold under the conditions. The transition to worm-like micelles at raised temperatures led to enhanced solubilisation capacities due to a larger hydrophobic core volume. The behaviour of the novel ESE copolymer shows the utility of TDA to follow conformational changes using nanolitre quantities and explore critical quality attributes for this type of drug delivery system.


Structure-guided improvement in the enantioselectivity of an Aspergillus usamii epoxide hydrolase for the gram-scale kinetic resolution of ortho-trifluoromethyl styrene oxide

Zheng Wen, Die Hu, Bo-Chun Hu, Dong Zhang, Jian-Feng Huang, Min-Chen Wu
PMID: 33812566   DOI: 10.1016/j.enzmictec.2021.109778

Abstract

Microtuning the substrate-binding pocket (SBP) of EHs has emerged as an effective approach to manipulate their enantio- or regio-selectivities and activities towards target substrates. Here, the enantioselectivity (enantiomeric ratio, E) of AuEH2 towards a racemic (rac-) ortho-trifluoromethyl styrene oxide (o-TFMSO) was improved via microtuning its SBP. Based on the analysis on the crystal structure of AuEH2, its specific residues I192, Y216, R322 and L344 lining the SBP in close to the catalytic triad were identified for site-saturation mutagenesis. After screening, five single-site mutants were selected with E values elevated from 8 to 12-25 towards rac-o-TFMSO. To further improve E, four double-site mutants were constructed by combinatorial mutagenesis of AuEH2
separately with AuEH2
, AuEH2
, AuEH2
and AuEH2
. Among all the mutants, AuEH2
possessed the largest E of 83 with activity of 67 U/g wet cell. The kinetic resolution of 200 mM rac-o-TFMSO was conducted at 0 °C for 5.5 h using 80 mg/mL wet cells of E. coli/Aueh2
, a transformant expressing AuEH2
, retaining (S)-o-TFMSO with 98.4 % ee
and 49.3 % yield
. Furthermore, the molecular docking simulation analysis indicated that AuEH2
more enantiopreferentially attacks the terminal carbon (C
) in the oxirane ring of (R)-o-TFMSO than AuEH2.


Production of styrene oxide from styrene by a recombinant

Noriyuki Doukyu, Shinichiro Iida
PMID: 32310021   DOI: 10.1080/09168451.2020.1755219

Abstract

The AcrAB-TolC efflux pump is involved in the organic solvent tolerance of
. Most
strains are highly sensitive to organic solvents such as
-hexane and cyclohexane. Here, a recombinant
transformed with an expression plasmid containing
and
became tolerant to
-hexane and cyclohexane. The levels of AcrA, AcrB, and TolC in the recombinant increased by 3- to 5-fold compared to those in the control strain without the plasmid for
or
. To investigate the usability of the recombinant as a biocatalyst in an aqueous-organic solvent two-phase system, we further introduced
xylene monooxygenase genes from
mt-2 into the recombinant and examined the production of styrene oxide from styrene. The resulting recombinant produced 1.8 mg and 1.0 mg styrene oxide mL
of medium in a medium overlaid with a 25% volume of
-hexane and cyclohexane containing 10% (wt vol
) styrene, respectively.


Glutathione: A powerful but rare cofactor among Actinobacteria

Anna C Lienkamp, Thomas Heine, Dirk Tischler
PMID: 32386605   DOI: 10.1016/bs.aambs.2019.12.003

Abstract

Glutathione (γ-l-glutamyl-l-cysteinylglycine, GSH) is a powerful cellular redox agent. In nature only the l,l-form is common among the tree of life. It serves as antioxidant or redox buffer system, protein regeneration and activation by interaction with thiol groups, unspecific reagent for conjugation during detoxification, marker for amino acid or peptide transport even through membranes, activation or solubilization of compounds during degradative pathways or just as redox shuttle. However, the role of GSH production and utilization in bacteria is more complex and especially little is known for the Actinobacteria. Some recent reports on GSH use in degradative pathways came across and this is described herein. GSH is used by transferases to activate and solubilize epoxides. It allows funneling epoxides as isoprene oxide or styrene oxide into central metabolism. Thus, the distribution of GSH synthesis, recycling and application among bacteria and especially Actinobacteria are highlighted including the pathways and contributing enzymes.


Visible-Light-Induced Charge Transfer Enables C

Xiaorong Yang, Yin Zhu, Zhixiang Xie, Ying Li, Yuan Zhang
PMID: 32037834   DOI: 10.1021/acs.orglett.0c00234

Abstract

A photoredox catalyst free, visible-light-induced aerobic oxidative [2 + 3] cycloaddition reaction between glycine derivatives and styrene oxides has been disclosed that provides an efficient approach for the rapid synthesis of 1,3-oxazolidines under mild conditions. This photoinduced process is enabled by the formation of an electron donor-acceptor complex between glycine derivatives and benzyl iodides.


Evidential Proximity, Independence, and the evaluation of carcinogenicity

Jon Williamson
PMID: 31290239   DOI: 10.1111/jep.13226

Abstract

This paper analyses the methods of the International Agency for Research on Cancer (IARC) for evaluating the carcinogenicity of various agents. I identify two fundamental evidential principles that underpin these methods, which I call Evidential Proximity and Independence. I then show, by considering the 2018 evaluation of the carcinogenicity of styrene and styrene-7,8-oxide, that these principles have been implemented in a way that can lead to inconsistency. I suggest a way to resolve this problem: admit a general exception to Independence and treat the implementation of Evidential Proximity more flexibly where this exception applies. I show that this suggestion is compatible with the general principles laid down in the 2019 version of IARC's methods guide, its Preamble to the Monographs.


Functional characterization of an (R)-selective styrene monooxygenase from streptomyces sp. NRRL S-31

Can Cui, Chao Guo, Hui Lin, Zhao-Yun Ding, Yan Liu, Zhong-Liu Wu
PMID: 31731956   DOI: 10.1016/j.enzmictec.2019.109391

Abstract

Styrene monooxygenases (SMOs) are two-component enzymes known to catalyze the epoxidation of styrene to (S)-styrene oxide. In this work, we identified a new oxygenase component, named StStyA, from the genome of Streptomyces sp. NRRL S-31. StStyA displayed complementary stereoselectivity to all of the known SMOs when coupled with a known reductase component (PsStyB), which made it the first natural SMO that produces (R)-styrene oxide. Accordingly, a plasmid co-expressing StStyA and PsStyB was constructed, which led to an artificial two-component SMO, named StStyA/B. When applied in the bio-epoxidation of nine aromatic alkenes, the enzyme showed activity toward five alkenes, and consistently displayed (R)-selectivity. Excellent stereoselectivity was achieved for all five substrates with enantiomeric excesses ranging from 91% to >99%ee.


A Highly Efficient Heterogeneous Catalyst of Bimetal-Organic Frameworks for the Epoxidation of Olefin with H

Fei Wang, Xiang-Guang Meng, Yan-Yan Wu, Hong Huang, Jing Lv, Wen-Wang Yu
PMID: 32455583   DOI: 10.3390/molecules25102389

Abstract

A series of bimetel organic framework Mn
Cu
-MOF were prepared. The MOFs was characterized and analyzed by powder X-ray diffraction (PXRD), X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), and transmission electron microscopy (TEM). The catalytic activity of the developed catalyst was tested on various olefins by H
O
as oxidant. The MOFs catalyst exhibits excellent catalytic activity for the epoxidations of various aromatic and cyclic olefins. Particularly, Mn
Cu
-MOF can achieve 90.2% conversion of styrene with 94.3% selectivity of styrene oxide at 0 °C after reaction 6 h. The MOF exhibited the catalytic activity of inverse temperature effect on epoxidation of styrene. The introduction of copper component can stabilize H
O
and inhibit its decomposition to a certain extent. The catalyst can be reused at least five cycles without significant loss in activity towards epoxidation.


Explore Compound Types